3',5'-Bis-O-benzoyl-2'-deoxy-2'-fluoro-4-deoxy-arabinouridine is a synthetic purine nucleoside analog, notable for its structural modifications that enhance its biological activity. This compound is characterized by the presence of a fluorine atom at the 2' position of the ribose sugar, which is crucial for its interaction with biological molecules. The addition of benzoyl groups at the 3' and 5' positions serves to protect the hydroxyl groups, thereby influencing its reactivity and stability in biological systems.
This compound is derived from modifications of naturally occurring nucleosides, specifically designed to improve therapeutic efficacy against various diseases, particularly cancers and viral infections. Research indicates that purine nucleoside analogs like this one exhibit broad antitumor activity by targeting DNA synthesis pathways in cells .
3',5'-Bis-O-benzoyl-2'-deoxy-2'-fluoro-4-deoxy-arabinouridine falls under the category of nucleoside analogs, specifically purine nucleosides. These compounds are often used in medicinal chemistry for their ability to interfere with nucleic acid metabolism.
The synthesis of 3',5'-Bis-O-benzoyl-2'-deoxy-2'-fluoro-4-deoxy-arabinouridine involves several key steps:
The molecular structure of 3',5'-Bis-O-benzoyl-2'-deoxy-2'-fluoro-4-deoxy-arabinouridine can be represented as follows:
The structure features:
Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are commonly used analytical techniques to confirm the structure and purity of this compound. For instance, NMR can provide valuable information about the chemical environment of hydrogen atoms in the molecule, while MS can confirm molecular weight and composition .
3',5'-Bis-O-benzoyl-2'-deoxy-2'-fluoro-4-deoxy-arabinouridine participates in several chemical reactions:
The mechanism of action for 3',5'-Bis-O-benzoyl-2'-deoxy-2'-fluoro-4-deoxy-arabinouridine primarily involves its incorporation into DNA during replication. Once incorporated, it disrupts normal DNA synthesis due to its structural differences compared to natural nucleosides:
Relevant data such as melting point and specific rotation are critical for characterization but are not universally reported in all sources.
3',5'-Bis-O-benzoyl-2'-deoxy-2'-fluoro-4-deoxy-arabinouridine has several scientific applications:
The strategic incorporation of fluorine atoms into nucleoside scaffolds represents a landmark advancement in medicinal chemistry, driven by fluorine's unique physicochemical properties. With its high electronegativity (3.98 on the Pauling scale) and small atomic radius (van der Waals radius of 1.47 Å), fluorine substitution profoundly influences nucleoside conformation, metabolic stability, and target interactions [7]. The historical trajectory of fluorinated nucleosides began with the serendipitous 1956 discovery of nucleocidin – the only naturally occurring 4'-fluoro-nucleoside isolated from Streptomyces calvus. This natural product featured an unprecedented 4'-fluorine substitution on its ribose ring, challenging conventional biochemical paradigms about natural product biosynthesis [5]. Despite nucleocidin's significant anti-trypanosomal activity (effective at 0.15 mg/kg against T. congolense, T. equinum, and T. gambiense), its clinical development was halted due to toxicity concerns [5].
This natural fluorinated nucleoside inspired systematic exploration of synthetic analogs with fluorine at strategic positions. Research revealed that 2'-fluoro substitution preferentially stabilizes the sugar ring in the south (C2'-endo) conformation, enhancing complementarity with DNA polymerase active sites. In contrast, 4'-deoxy modifications like that in 3',5'-Bis-O-benzoyl-2'-deoxy-2'-fluoro-4-deoxy-arabinouridine eliminate hydrogen-bonding capabilities while increasing lipophilicity, facilitating membrane permeability and altering substrate recognition by metabolic enzymes [4] [7]. The synergistic combination of 2'-fluoro and 4'-deoxy modifications emerged as a powerful strategy to confer:
Table 1: Key Fluorinated Nucleoside Analogs in Anticancer Development
Compound | Fluorine Position | Sugar Conformation | Primary Therapeutic Application |
---|---|---|---|
Gemcitabine | 2',2'-Difluoro | South (C2'-endo) | Pancreatic cancer |
Clofarabine | 2'-Fluoro | South (C2'-endo) | Acute lymphoblastic leukemia |
Sofosbuvir | 2'-F-2'-Me | Mixed | Antiviral (Hepatitis C) |
3',5'-Bis-O-benzoyl-2'-deoxy-2'-fluoro-4-deoxy-arabinouridine | 2'-F with 4'-deoxy | Locked South | Antitumor (investigational) |
Nucleocidin (natural) | 4'-F | Flexible | Anti-trypanosomal |
The development of 3',5'-Bis-O-benzoyl-2'-deoxy-2'-fluoro-4-deoxy-arabinouridine (CAS 136675-87-1) exemplifies this rational design approach. Its molecular structure strategically incorporates both 2'-fluoro and 4'-deoxy modifications to create a metabolically stabilized purine nucleoside analog with demonstrated broad antitumor activity against indolent lymphoid malignancies. The compound functions through dual mechanisms: inhibition of DNA synthesis and induction of apoptosis in cancer cells, positioning it within the expanding class of fluorinated nucleoside therapeutics [1] [4].
Benzoyl protection has been indispensable in nucleoside chemistry since the mid-20th century, particularly in the synthesis of highly modified analogs like 3',5'-Bis-O-benzoyl-2'-deoxy-2'-fluoro-4-deoxy-arabinouridine. These protecting groups fulfill three critical functions in synthetic pathways: regioselective control, chiral integrity preservation, and enhanced coupling efficiency during glycosidic bond formation [7].
The convergent synthetic approach – coupling fluorinated sugars with nucleobases – predominates in manufacturing complex nucleoside analogs. In this strategy, benzoyl groups serve as temporary guardians of the 3' and 5' hydroxyls during the crucial glycosylation step. This protection prevents unwanted side reactions and ensures proper β-stereoselectivity in the resulting nucleosides. For 3',5'-Bis-O-benzoyl-2'-deoxy-2'-fluoro-4-deoxy-arabinouridine synthesis, the benzoyl-protected intermediate enables precise installation of the 2'-fluoro and 4'-deoxy modifications while maintaining the critical β-D-arabinofuranosyl configuration [3] [9].
Table 2: Applications of Benzoyl Protective Groups in Nucleoside Synthesis
Function | Mechanism | Impact on Synthesis |
---|---|---|
Steric Shielding | Bulky benzoyl groups prevent undesired nucleobase interactions | Improved β-anomer selectivity during glycosylation |
Hydroxyl Protection | Acylation prevents oxidation and phosphorylation | Preserves sugar ring integrity for subsequent modifications |
Solubility Enhancement | Aromatic rings increase organic solvent solubility | Facilitates purification and crystallization |
Selective Deprotection | Differential reactivity of benzoyl vs. other protecting groups | Enables sequential functionalization strategies |
The versatility of benzoyl protection is exemplified in the synthesis of related analogs like 5-Bromo-3',5'-bis-O-benzoyl-2'-deoxy-2'-fluoro-beta-D-arabinouridine (CAS 213136-12-0). This compound demonstrates how benzoyl groups facilitate the introduction of halogenated nucleobases while maintaining the sensitive 2'-fluoro-arabinofuranosyl scaffold. The molecular formula C₂₃H₁₈BrFN₂O₇ and molecular weight of 533.3 g/mol reflect the substantial structural complexity achievable through benzoyl-protected intermediates [3] [6].
Post-glycosylation, debenzoylation under mild basic conditions (typically ammonia/methanol or catalytic sodium methoxide) cleanly removes the protecting groups to reveal the target nucleoside. This step occurs without epimerization or degradation of the acid-labile 4'-deoxy functionality – a testament to the strategic utility of benzoyl protection in nucleoside analog production [9].
Arabinouridine derivatives represent a therapeutically significant subclass of nucleoside analogs characterized by their β-D-arabinofuranosyl configuration, which inverts the stereochemistry at the 2'-position compared to natural ribonucleosides. This subtle configurational change profoundly impacts biological activity by altering substrate recognition by metabolic enzymes and binding affinity for target polymerases. The development of 3',5'-Bis-O-benzoyl-2'-deoxy-2'-fluoro-4-deoxy-arabinouridine builds upon foundational research initiated with cytarabine (ara-C) – the first FDA-approved arabinonucleoside for acute myeloid leukemia [4] [7].
The structural evolution of arabinouridine derivatives progressed through key innovations:
These innovations converged in advanced analogs like 3',5'-Bis-O-benzoyl-2'-deoxy-2'-fluoro-4-deoxy-arabinouridine, which exhibits potent antitumor activity against indolent lymphoid malignancies. The compound's arabinofuranosyl configuration positions the 2'-fluorine atom in a sterically and electronically favorable orientation for interaction with active sites of DNA polymerases and kinases. This facilitates its intracellular conversion to the active triphosphate form, which then incorporates into growing DNA strands, terminating chain elongation and inducing apoptosis in cancer cells [1] [4].
Table 3: Arabinouridine Derivatives with Anticancer Potential
Compound | Structural Features | Molecular Weight (g/mol) | Mechanism of Action |
---|---|---|---|
Cytarabine (ara-C) | 2'-Arabino configuration | 243.22 | DNA polymerase inhibition |
Fialuridine | 2'-F-2'-deoxy-arabinouridine | 372.09 | Viral polymerase inhibition |
5-Bromo-3',5'-bis-O-benzoyl-2'-deoxy-2'-fluoro-beta-D-arabinouridine | Halogenated base + benzoyl protection | 533.30 | DNA synthesis disruption |
3',5'-Bis-O-benzoyl-2'-deoxy-2'-fluoro-4-deoxy-arabinouridine | 2'-F + 4'-deoxy + benzoyl protection | 438.41 | DNA synthesis inhibition + apoptosis induction |
Contemporary research explores arabinouridine derivatives with additional modifications to enhance tumor selectivity. For instance, 4'-[1,2,3]triazole-functionalized 2'-deoxy-2'-fluoro-β-D-arabinofuranosylcytosines demonstrate remarkable antiviral and anticancer activities with minimal cytotoxicity at concentrations up to 25 μM [10]. These compounds exemplify how the arabinouridine scaffold serves as a versatile platform for developing targeted cancer therapeutics with improved therapeutic indices. The ongoing development of 3',5'-Bis-O-benzoyl-2'-deoxy-2'-fluoro-4-deoxy-arabinouridine and related compounds reflects the continued therapeutic potential of strategically modified arabinonucleosides in oncology [4] [10].
CAS No.: 11033-22-0
CAS No.: 67259-17-0
CAS No.:
CAS No.: 91698-30-5
CAS No.: 63818-94-0
CAS No.: 916610-55-4